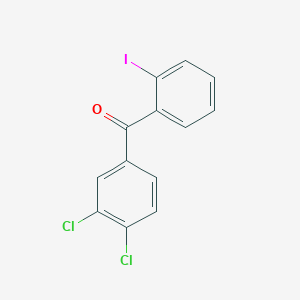

3,4-Dichloro-2'-iodobenzophenone

Overview

Description

3,4-Dichloro-2’-iodobenzophenone is a synthetic chemical compound that belongs to the family of benzophenones. It has a molecular weight of 377.01 and its IUPAC name is (3,4-dichlorophenyl) (2-iodophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2’-iodobenzophenone contains a total of 25 bonds. There are 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-2’-iodobenzophenone include a molecular weight of 377.01 and a molecular formula of C13H7Cl2IO . The compound is a member of the benzophenones, which are typically crystalline solids at room temperature.Scientific Research Applications

Synthesis of Functionalized Compounds

3,4-Dichloro-2'-iodobenzophenone serves as an intermediate in the synthesis of highly functionalized compounds. For example, it is utilized in the synthesis of 2,3-dihydroselenophenes and selenophene derivatives via electrophilic cyclization of homopropargyl selenides, demonstrating its role in facilitating diverse chemical transformations (Schumacher et al., 2010). Additionally, its involvement in oxidative dearomatization processes showcases its utility in regioselective modifications of phenolic compounds, leading to the formation of cyclohexa-2,4-dienone derivatives and ortho-quinol imines (Quideau et al., 2005).

Phase Transition Studies

The compound has been the subject of phase transition studies, which explore its polymorphic transformations. For instance, 3,4-dichloro-2′,4′,6′-triethylbenzophenone, a closely related compound, exhibits reversible single-crystal-to-single-crystal phase transitions upon cooling, providing insights into molecular structural changes at different temperatures (Takahashi & Ito, 2010).

Spectroscopic and Quantum Chemical Studies

Spectroscopic and quantum chemical analyses of derivatives of 3,4-dichloro-2'-iodobenzophenone, such as 4-Chloro-3-iodobenzophenone, provide valuable information on molecular structure, vibrational frequencies, and electronic properties. These studies contribute to a deeper understanding of intramolecular interactions and the electronic structure, aiding in the interpretation of UV-visible absorption spectra and the evaluation of molecular stability and reactivity (Prasad, Muthu, & Santhamma, 2017).

Catalysis and Oxidation Processes

In catalysis, derivatives of 3,4-dichloro-2'-iodobenzophenone are used to synthesize highly active Co(II) and Fe(II) phthalocyanine catalysts, which are effective in the aerobic oxidation of phenolic compounds. This application highlights the role of such compounds in environmental chemistry and industrial processes, where they contribute to the development of efficient catalytic systems (Saka, Sarkı, & Kantekin, 2015).

properties

IUPAC Name |

(3,4-dichlorophenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2IO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKVFVHLPQLOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-2'-iodobenzophenone | |

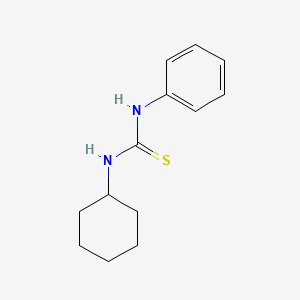

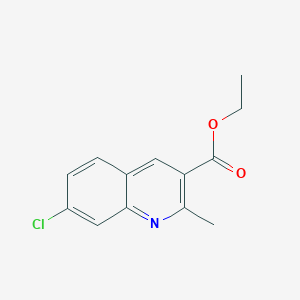

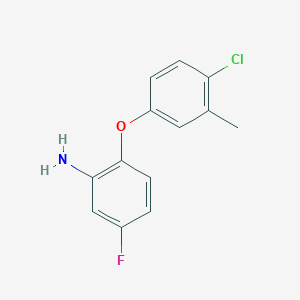

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3024978.png)

![4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B3024986.png)